3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide
Description
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN2O3/c24-21-9-5-4-6-19(21)10-11-22(27)25-16-18-12-14-26(15-13-18)23(28)17-29-20-7-2-1-3-8-20/h1-9,18H,10-17H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARCDFHQVTJWDLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)CCC2=CC=CC=C2F)C(=O)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl group. This can be achieved through the reaction of 2-fluorobenzene with appropriate reagents to introduce the desired functional groups. Subsequent steps may include the formation of the piperidinyl ring and the attachment of the phenoxyacetyl group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents may be employed to enhance the efficiency of the synthesis process. Quality control measures would be in place to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: : The fluorophenyl group can be oxidized to introduce additional functional groups.
Reduction: : Reduction reactions can be used to modify the piperidinyl ring or other parts of the molecule.
Substitution: : Substitution reactions can be employed to replace specific atoms or groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation of the fluorophenyl group may result in the formation of a carboxylic acid derivative, while reduction reactions may yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide may be studied for its potential biological activity. It could be used to develop new drugs or as a tool in biochemical assays.
Medicine
In the medical field, this compound could be explored for its therapeutic potential. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound may find applications in the development of new materials or as a component in various chemical processes.
Mechanism of Action
The mechanism by which 3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}propanamide exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group and the piperidinyl ring may play crucial roles in binding to receptors or enzymes, leading to biological effects. The exact pathways and targets would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences:
Pharmacological Implications
- Piperidine vs. Pyrrolidine : Piperidine’s six-membered ring offers conformational flexibility, whereas pyrrolidine’s five-membered ring may restrict rotation, impacting receptor binding .
- Fluorophenyl vs.
Research Findings and Trends
- Bioavailability : Compounds with pyridine or methoxy groups (e.g., ) exhibit improved solubility but may require structural optimization to avoid rapid clearance.
- Receptor Selectivity: The target compound’s phenoxyacetyl-piperidine moiety may mimic opioid or sigma receptor ligands, as seen in fentanyl derivatives , but with reduced toxicity due to fluorine substitution.
- Synthetic Efficiency : The target’s straightforward amide coupling contrasts with multi-step syntheses (e.g., Boc protection in ), favoring scalability.
Biological Activity
3-(2-Fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide, commonly referred to by its CAS number 1796961-36-8, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 398.5 g/mol. The compound features a fluorophenyl group, a piperidine ring, and an acetamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1796961-36-8 |
| Molecular Formula | C23H27FN2O3 |
| Molecular Weight | 398.5 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
The biological activity of this compound primarily involves its interaction with specific receptors in the central nervous system (CNS). Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Analgesic Activity : Initial findings suggest potential analgesic properties, making it a candidate for pain management therapies.
- Antidepressant Effects : Due to its influence on serotonin pathways, it may also exhibit antidepressant-like effects in animal models.
- Neuroprotective Properties : Studies have indicated that it could provide neuroprotection in models of neurodegenerative diseases.
Case Studies
- Analgesic Efficacy in Rodent Models : A study conducted on rodent models demonstrated that administration of the compound resulted in significant pain relief compared to control groups. The mechanism was attributed to modulation of the opioid receptors and inhibition of pain signaling pathways.
- Depression Model Studies : In a forced swim test (FST), the compound showed decreased immobility time in treated mice, suggesting antidepressant-like effects. This aligns with its hypothesized action on serotonin reuptake inhibition.
- Neuroprotection in Alzheimer's Disease Models : Research involving transgenic mice models of Alzheimer's disease indicated that treatment with this compound led to reduced amyloid-beta plaque formation and improved cognitive function, highlighting its potential role in neuroprotection.
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Model Used |
|---|---|---|
| Analgesic | Significant pain relief | Rodent models |
| Antidepressant | Decreased immobility (FST) | Mouse models |
| Neuroprotective | Reduced amyloid-beta plaques | Alzheimer's models |
Safety and Toxicology
While the biological activities are promising, safety profiles need thorough evaluation. Toxicological assessments indicate that at therapeutic doses, the compound exhibits a favorable safety profile with minimal adverse effects observed in preclinical studies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(2-fluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-YL]methyl}propanamide, and how can purity be optimized?
- Methodology : The compound can be synthesized via a multi-step approach:
Piperidine functionalization : React 4-aminopiperidine with 2-phenoxyacetyl chloride to form the 1-(2-phenoxyacetyl)piperidin-4-amine intermediate.
Amide coupling : Use propionyl chloride or activated esters (e.g., HATU/DIPEA) to couple 3-(2-fluorophenyl)propanoic acid with the piperidine intermediate .
Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water to achieve >98% purity (validate via HPLC) .
Q. How should researchers characterize this compound to confirm structural integrity?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Analyze - and -NMR spectra to confirm the fluorophenyl, phenoxyacetyl, and propionamide moieties. For stereochemical ambiguity, use 2D techniques (COSY, HSQC) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the exact mass (CHFNO, calc. 409.1927) .
- Elemental Analysis : Confirm C, H, N composition within ±0.4% of theoretical values .
Q. What stability considerations are critical for storing this compound?
- Methodology :
- Storage : Store at -20°C in amber vials under inert gas (argon) to prevent hydrolysis of the amide bond or phenoxyacetyl group degradation .
- Stability Assay : Monitor decomposition via HPLC under accelerated conditions (40°C/75% RH for 4 weeks). Degradation products >2% indicate instability .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the fluorophenyl and phenoxyacetyl moieties’ roles in biological activity?
- Methodology :
- Analog Synthesis : Replace the fluorophenyl group with chloro-/methyl-substituted phenyl rings or modify the phenoxyacetyl linker to ethyl-/propyl variants .
- Biological Testing : Assess binding affinity (e.g., radioligand displacement assays) and functional activity (e.g., cAMP inhibition for GPCR targets). Compare IC values across analogs to identify critical substituents .
Q. What in silico strategies are effective for predicting target engagement or off-target risks?
- Methodology :
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to screen against protein databases (e.g., GPCRs, kinases). Prioritize targets with docking scores ≤-7.0 kcal/mol .
- Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen-bond acceptors near the fluorophenyl group) to predict off-target interactions with cytochrome P450 isoforms .
Q. How can contradictory binding data between in vitro and cell-based assays be resolved?
- Methodology :
- Assay Optimization : Replicate in vitro assays (e.g., SPR) under physiological pH and ionic strength. For cell-based assays, confirm membrane permeability via PAMPA (Pe > 5 × 10 cm/s) .
- Metabolite Screening : Use LC-MS to identify active metabolites in cell lysates that may enhance or inhibit target engagement .
Q. What experimental design principles apply to optimizing reaction yields for scaled-up synthesis?
- Methodology :
- Design of Experiments (DoE) : Apply factorial designs to test variables (temperature, solvent ratio, catalyst loading). For example, a 3 factorial design can optimize the amide coupling step, maximizing yield while minimizing byproducts .
- Process Analytics : Use inline FTIR or Raman spectroscopy to monitor reaction progression in real time .
Data Analysis & Validation
Q. How should researchers validate the compound’s biological activity against potential assay artifacts?
- Methodology :
- Counter-Screens : Test against orthogonal assays (e.g., fluorescence quenching controls for FRET-based assays).
- Negative Controls : Use structurally related but inactive analogs (e.g., de-fluorinated version) to confirm specificity .
Q. What statistical approaches are recommended for analyzing dose-response data with high variability?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
